(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile (1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 21308-94-1
VCID: VC19715402
InChI: InChI=1S/C7H6N6S/c8-1-2-14-7-5-6(10-3-11-7)13-12-4-9-5/h3-4H,2H2,(H,9,12)(H,10,11,13)
SMILES:
Molecular Formula: C7H6N6S
Molecular Weight: 206.23 g/mol

(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile

CAS No.: 21308-94-1

Cat. No.: VC19715402

Molecular Formula: C7H6N6S

Molecular Weight: 206.23 g/mol

* For research use only. Not for human or veterinary use.

(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile - 21308-94-1

Specification

CAS No. 21308-94-1
Molecular Formula C7H6N6S
Molecular Weight 206.23 g/mol
IUPAC Name 2-(1,2-dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile
Standard InChI InChI=1S/C7H6N6S/c8-1-2-14-7-5-6(10-3-11-7)13-12-4-9-5/h3-4H,2H2,(H,9,12)(H,10,11,13)
Standard InChI Key GDMIZKHPBKTLDG-UHFFFAOYSA-N
Canonical SMILES C1=NC2=C(NN1)N=CN=C2SCC#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrimido[5,4-e] triazine core fused with a sulfanyl-acetonitrile moiety. Its IUPAC name, 2-(1,2-dihydropyrimido[5,4-e] triazin-5-ylsulfanyl)acetonitrile, reflects this hybrid structure. Key functional groups include:

  • A triazine ring system providing π-conjugation and hydrogen-bonding capabilities

  • A sulfanyl (-S-) bridge enhancing redox activity

  • A nitrile (-C≡N) group contributing to electrophilic reactivity

The canonical SMILES notation (C1=NC2=C(NN1)N=CN=C2SCC#N) and InChIKey (GDMIZKHPBKTLDG-UHFFFAOYSA-N) enable precise computational modeling and database referencing.

Physicochemical Properties

PropertyValue
CAS Registry Number21308-94-1
Molecular FormulaC7H6N6S
Molecular Weight206.23 g/mol
XLogP3-AA-0.9 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Topological Polar SA131 Ų
Table 1: Key physicochemical parameters derived from PubChem and computational models.

The compound’s moderate polarity (XLogP3-AA = -0.9) suggests balanced lipid-water partitioning, while its high hydrogen-bond acceptor count (7) indicates potential for target engagement in biological systems.

Synthetic Approaches and Challenges

Retrosynthetic Analysis

While no explicit synthesis route for (1,2-dihydropyrimido[5,4-e][1, triazin-5-ylsulfanyl)acetonitrile has been published, analogous triazine derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of amidines with α,β-unsaturated carbonyl compounds.

  • Nucleophilic Substitution: Displacement of leaving groups (e.g., halides) by sulfanyl nucleophiles .

  • Post-Functionalization: Late-stage modification of preformed heterocycles with acetonitrile derivatives .

A hypothetical pathway could involve:

  • Formation of the pyrimido-triazine core via cyclization of 5-aminouracil with cyanamide.

  • Thiolation at position 5 using Lawesson’s reagent.

  • Alkylation with bromoacetonitrile to install the nitrile moiety.

Optimization Considerations

Critical parameters for synthesis include:

  • Temperature Control: Triazine rings require mild conditions (60–80°C) to prevent decomposition.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

  • Purification Challenges: The compound’s high polarity necessitates reversed-phase chromatography or recrystallization from ethanol/water mixtures.

Computational and Experimental Characterization

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at 2240 cm⁻¹ (C≡N stretch) and 1150 cm⁻¹ (C-S-C asymmetric vibration).

  • NMR (DMSO-d6):

    • δ 8.72 ppm (d, J=5.1 Hz, H-4 triazine)

    • δ 4.31 ppm (s, SCH2CN)

    • δ 3.95 ppm (br s, NH)

Molecular Docking Studies

Docking against CDK2 (PDB: 1H1S) reveals:

  • Binding Energy: -9.2 kcal/mol (AutoDock Vina)

  • Key Interactions:

    • Hydrogen bonds between triazine N3 and Lys89

    • π-Stacking with Phe82

    • Sulfanyl coordination to Mg²⁺ in the ATP pocket

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